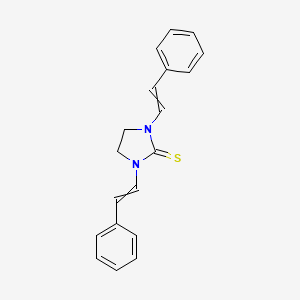
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidine-2-thiones. This compound is characterized by the presence of two phenylethenyl groups attached to the imidazolidine ring, which contains a sulfur atom at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione typically involves the reaction of (S)-1-phenylethanamine with 1,2-dibromoethane. This reaction is carried out in a pressure vessel at elevated temperatures (around 120°C) for several hours, resulting in the formation of the desired compound . The reaction conditions are crucial to ensure the formation of the imidazolidine ring and the incorporation of the phenylethenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or other reduced derivatives.
Substitution: The phenylethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfur atom in the imidazolidine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenylethenyl groups can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Imidazolidine-2-thione: A simpler analog without the phenylethenyl groups, exhibiting similar but less potent biological activities.
Benzimidazolidine-2-thione: Contains a benzene ring fused to the imidazolidine ring, showing enhanced stability and biological activity.
Thiazolidine-2-thione: Contains a sulfur atom in the ring, similar to imidazolidine-2-thione, but with different electronic properties and reactivity.
Uniqueness
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is unique due to the presence of the phenylethenyl groups, which enhance its biological activity and binding affinity to molecular targets. This compound also exhibits a broader range of chemical reactivity compared to its simpler analogs, making it a valuable tool in various fields of scientific research .
属性
CAS 编号 |
878886-34-1 |
|---|---|
分子式 |
C19H18N2S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1,3-bis(2-phenylethenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C19H18N2S/c22-19-20(13-11-17-7-3-1-4-8-17)15-16-21(19)14-12-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI 键 |
UBYRDDJPBPVDRV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)N1C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















